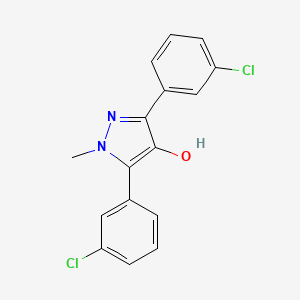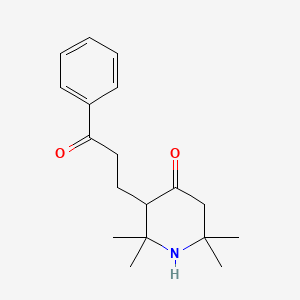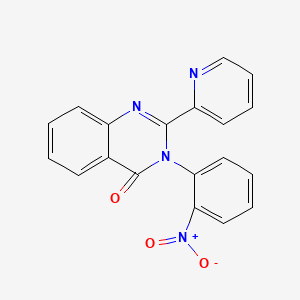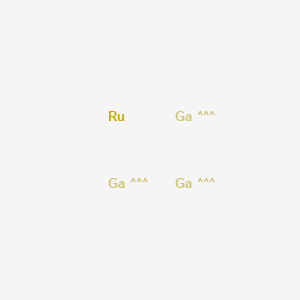
1,2-Octadien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Octadien-4-ol is an organic compound with the molecular formula C8H14O. It is an aliphatic alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain with two double bonds. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Octadien-4-ol can be synthesized through several methods. One common approach involves the reaction of butadiene with formaldehyde in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. The catalyst used can be a metal complex, such as palladium or rhodium, which facilitates the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The process may also include purification steps, such as distillation or chromatography, to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Octadien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or other metal catalysts.
Substitution: SOCl2, PBr3, and other halogenating agents under reflux conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated alcohols or other substituted derivatives.
Applications De Recherche Scientifique
1,2-Octadien-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential as an antimicrobial and anti-inflammatory agent.
Industry: It is used in the production of flavors, fragrances, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1,2-Octadien-4-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory enzymes and cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Octadien-1-ol: Similar structure but with different double bond positions.
Geraniol: A monoterpenoid with similar functional groups but different carbon chain length.
Linalool: An acyclic monoterpenoid with a similar hydroxyl group but different double bond positions .
Uniqueness
1,2-Octadien-4-ol is unique due to its specific double bond positions and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
57649-52-2 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
InChI |
InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h6,8-9H,2-3,5,7H2,1H3 |
Clé InChI |
BWNZFXIKXMGQHF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C=C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)






![Benzene, [(chlorocyclohexylidenemethyl)thio]-](/img/structure/B14610623.png)
